molecular formula C20H19F2N5O B241209 5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one

5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one

Cat. No. B241209
M. Wt: 383.4 g/mol
InChI Key: KBBBLITXEVOMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one, also known as FLX, is a chemical compound that has been widely used in scientific research due to its unique properties. FLX is a triazine derivative that acts as a selective serotonin reuptake inhibitor (SSRI) and has been found to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one involves its selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. By inhibiting SERT, 5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one increases the concentration of serotonin in the synaptic cleft, leading to an enhancement of serotonin signaling and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, such as serotonin, dopamine, and norepinephrine. 5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one has also been found to have anti-inflammatory properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one in lab experiments is its selectivity for the serotonin transporter, which allows for the specific modulation of serotonin signaling in the brain. However, 5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one has been found to have limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for research on 5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one, including the development of more stable and effective analogs, the investigation of its potential therapeutic applications in other neurological disorders, such as schizophrenia and bipolar disorder, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, the use of 5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one in combination with other drugs, such as ketamine, is an area of active research.

Synthesis Methods

The synthesis of 5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one involves the reaction of 4-fluorobenzaldehyde with piperazine in the presence of potassium carbonate. The resulting product is then reacted with cyanuric chloride to form the final product, 5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one.

Scientific Research Applications

5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). 5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one has been found to act as an SSRI, which means it selectively inhibits the reuptake of serotonin in the brain, leading to an increase in serotonin levels and a reduction in symptoms of depression and anxiety.

properties

Molecular Formula

C20H19F2N5O

Molecular Weight

383.4 g/mol

IUPAC Name

5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C20H19F2N5O/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)27-11-9-26(10-12-27)18-13-23-25-20(28)24-18/h1-8,13,19H,9-12H2,(H,24,25,28)

InChI Key

KBBBLITXEVOMTL-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC(=O)NN=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCN1C2=NC(=O)NN=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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